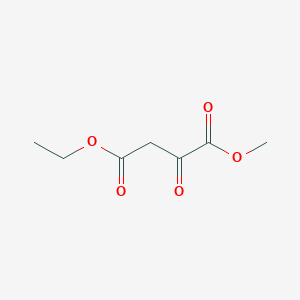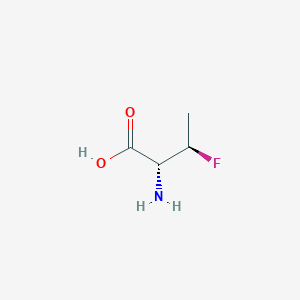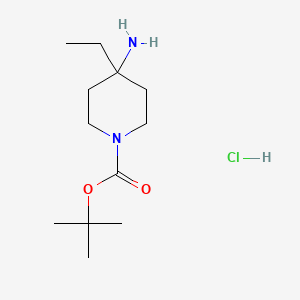
4-Ethyl 1-methyl 2-oxobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 1-methyl 2-oxobutanedioate is an organic compound with the molecular formula C7H10O5 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-oxobutanedioate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with methyl chloroformate in the presence of a base such as sodium ethoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl 1-methyl 2-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-Ethyl 1-methyl 2-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl 1-methyl 2-oxobutanedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The compound can also participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl 2-oxobutanedioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-oxobutanoate: Similar ester functionality but different carbon chain length.
Uniqueness
4-Ethyl 1-methyl 2-oxobutanedioate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
4-O-ethyl 1-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
OBTGXDPNQDHVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)




![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)






![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
